BenchChemオンラインストアへようこそ!

5-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2(3H)-one

Serine hydrolase inhibition Covalent inhibitor warhead ABHD6

5-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2(3H)-one (molecular formula C₉H₅BrN₄O₂, molecular weight 281.07 g/mol, MDL MFCD31558570) is a heterocyclic small molecule comprising a 5-bromo-7-azaindole (pyrrolo[2,3-b]pyridine) core linked at the 3-position to a 1,3,4-oxadiazol-2(3H)-one ring. The 5-bromo substituent on the 7-azaindole scaffold has established precedent as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura and sequential arylation, enabling modular elaboration to diverse aryl- and heteroaryl-substituted analogs.

Molecular Formula C9H5BrN4O2
Molecular Weight 281.07 g/mol
Cat. No. B13717682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2(3H)-one
Molecular FormulaC9H5BrN4O2
Molecular Weight281.07 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1C(=CN2)C3=NNC(=O)O3)Br
InChIInChI=1S/C9H5BrN4O2/c10-4-1-5-6(3-12-7(5)11-2-4)8-13-14-9(15)16-8/h1-3H,(H,11,12)(H,14,15)
InChIKeyRIWLJJYBHGOGHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2(3H)-one: Structural Identity, Scaffold Classification, and Procurement-Relevant Profile


5-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2(3H)-one (molecular formula C₉H₅BrN₄O₂, molecular weight 281.07 g/mol, MDL MFCD31558570) is a heterocyclic small molecule comprising a 5-bromo-7-azaindole (pyrrolo[2,3-b]pyridine) core linked at the 3-position to a 1,3,4-oxadiazol-2(3H)-one ring . The 5-bromo substituent on the 7-azaindole scaffold has established precedent as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura and sequential arylation, enabling modular elaboration to diverse aryl- and heteroaryl-substituted analogs [1]. The 1,3,4-oxadiazol-2(3H)-one moiety is a recognized covalent warhead that reacts with the active-site serine residue of serine hydrolases, a mechanism validated across multiple enzyme targets including FAAH, MAGL, ABHD6, and PAFAH1B2 [2][3].

Why Generic Substitution of 5-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2(3H)-one with In-Class Analogs Compromises Experimental Reproducibility


Compounds sharing the pyrrolo[2,3-b]pyridine or 1,3,4-oxadiazol-2(3H)-one scaffolds are not functionally interchangeable. The oxadiazolone carbonyl is essential for covalent serine hydrolase engagement—replacement with an oxadiazol-2-amine (e.g., 5-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2-amine) abolishes the covalent warhead mechanism and redirects target engagement toward ATP-binding site kinase inhibition, as demonstrated by the COT kinase co-crystal structures with oxadiazol-2-amine ligands (PDB 4Y85) [1]. The 5-bromo substituent is not merely a placeholder; its presence versus hydrogen (des-bromo), fluoro, or bulkier aryl groups determines both the compound's reactivity profile for downstream derivatization and its steric/electronic compatibility with enzyme binding pockets. In the HNE inhibitor series built on the 1H-pyrrolo[2,3-b]pyridine scaffold, position-5 substitution with bulky and/or lipophilic groups retained inhibitory activity (IC₅₀ = 15–51 nM), whereas modifications at position 2 abolished activity entirely, demonstrating that positional and substituent identity are non-negotiable determinants of biological outcome [2]. Selecting a des-bromo or alternative 5-substituted analog without verifying target-specific SAR therefore risks complete loss of the desired biochemical or chemical utility.

Quantitative Differentiation Evidence for 5-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2(3H)-one Versus Closest Analogs


Covalent Serine Hydrolase Warhead Activity: Oxadiazolone (C=O) Versus Oxadiazol-2-Amine (NH₂) Scaffolds

The 1,3,4-oxadiazol-2(3H)-one moiety functions as a covalent serine hydrolase inhibitor by reacting with the active-site serine nucleophile—a mechanism that is structurally impossible for 1,3,4-oxadiazol-2-amine analogs. In the ABHD6 inhibitor program, compound JZP-169 (3-(3-aminobenzyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one) displayed an IC₅₀ of 216 nM against hABHD6 with irreversible inhibition kinetics, and at 10 μM showed no cross-reactivity with FAAH, MAGL, ABHD12, CB1, or CB2 [1]. In the FAAH program, the S-enantiomer JZP-327A (3-(1-(4-isobutylphenyl)ethyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one) inhibited hrFAAH with an IC₅₀ of 11 nM and >900-fold selectivity over MAGL, while the corresponding R-enantiomer showed reversed selectivity (MAGL IC₅₀ = 4.0 μM) [2]. By contrast, the 1,3,4-oxadiazol-2-amine analog 5-(5-(1H-indol-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2-amine binds COT kinase as an ATP-competitive inhibitor, as solved by X-ray crystallography (PDB 4Y85), demonstrating a fundamentally different target engagement mechanism [3]. This mechanistic divergence means that selecting an oxadiazol-2-amine analog for a serine hydrolase assay, or an oxadiazolone for a kinase ATP-site assay, would produce a false-negative result.

Serine hydrolase inhibition Covalent inhibitor warhead ABHD6 FAAH

5-Bromo Substituent as a Modular Synthetic Handle: Comparative Derivatization Potential Versus 5-Fluoro and Des-Bromo Analogs

The 5-bromo substituent on the 7-azaindole core enables Pd-catalyzed Suzuki-Miyaura cross-coupling and direct C–H arylation, allowing systematic installation of aryl, heteroaryl, or alkenyl groups at the 5-position for SAR exploration or probe diversification. This reactivity has been demonstrated for 5-bromo-7-azaindole substrates in the synthesis of 5-aryl-3,3′-bis-7-aza-indolyl methanone derivatives under microwave irradiation with excellent yields, as well as in Pd-catalyzed sequential triple arylation protocols at C-3, C-5, and C-6 positions [1]. The 5-fluoro analog (e.g., 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one, a PB2 inhibitor with KD = 0.11–0.19 μM) lacks this cross-coupling reactivity due to the strong C–F bond, restricting downstream diversification to nucleophilic aromatic substitution only under harsh conditions [2]. The des-bromo analog (5-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2-amine; MW 201.18 g/mol) offers no halogen handle, making it a synthetic dead-end for scaffold elaboration . The closely related N-(3-methoxybenzyl)-substituted analog (SY128739, CAS 1210437-59-4) retains the 5-bromo handle but incorporates a pre-installed N-substituent that may sterically or electronically bias subsequent coupling reactions at the oxadiazole 2-position .

Suzuki-Miyaura cross-coupling Sequential arylation Chemical biology probe synthesis Medicinal chemistry

Position-5 Substituent Tolerance in Pyrrolo[2,3-b]pyridine-Based Enzyme Inhibitors: SAR Validation from HNE Inhibitor Series

In the human neutrophil elastase (HNE) inhibitor series built on the 1H-pyrrolo[2,3-b]pyridine scaffold, systematic substitution at position 5 with bulky and/or lipophilic groups was well-tolerated, with retention of HNE inhibitory activity in the IC₅₀ range of 15–51 nM across multiple analogs. This tolerance was attributed to the interaction of 5-position substituents with a large pocket in the enzyme active site, facilitating Michaelis complex formation [1]. By contrast, modifications at position 2 of the pyrrolo[2,3-b]pyridine core resulted in complete loss of HNE inhibitory activity, and further functionalization at position 3 (where the oxadiazolone is attached in the target compound) also showed strict structural requirements [2]. In the lead compounds, 2a and 2b inhibited HNE with IC₅₀ values of 15 nM and 14 nM, respectively [1]. This positional SAR indicates that the 5-position—where the target compound bears bromine—is a permissive substitution site compatible with potent enzyme inhibition, while the 3-position attachment of the oxadiazolone ring represents a structurally constrained junction that may not tolerate arbitrary replacement.

Human neutrophil elastase Structure-activity relationship Pyrrolopyridine scaffold Positional substitution tolerance

Differentiation from Pyrazinone-Based PB2 Inhibitors: Chemotype Determines Target Class and Binding Mode

The structurally related 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one series (exemplified by compound 12b) targets the PB2 subunit of influenza RNA-dependent RNA polymerase with KD values of 0.11 μM (SPR) and 0.19 μM (ITC), and antiviral EC₅₀ of 1.025 μM in cellular assays with CC₅₀ > 100 μM [1]. Despite sharing the 5-halo-pyrrolo[2,3-b]pyridine core, this series employs a pyrazin-2(1H)-one ring rather than a 1,3,4-oxadiazol-2(3H)-one. The pyrazinone engages PB2 through a cap-binding domain interaction that is structurally distinct from the serine hydrolase active-site covalent modification mediated by the oxadiazolone. Furthermore, the 5-fluoro substituent on the PB2 series was selected for metabolic stability and electronic tuning of the pyrazinone NH acidity (pKa modulation), not for synthetic derivatization—meaning the fluoro analog cannot serve as a precursor for library synthesis in the way the 5-bromo compound can. This chemotype-level distinction means the two series are not interchangeable for either antiviral PB2 screening or serine hydrolase covalent inhibition campaigns.

Influenza PB2 inhibitor Antiviral drug discovery Chemotype comparison Target selectivity

Oxadiazolone Covalent Reactivity Validated by Activity-Based Protein Profiling (ABPP): Selectivity Confirmation Across the Serine Hydrolase Family

The 1,3,4-oxadiazol-2(3H)-one electrophile has been validated as a serine hydrolase covalent warhead through multiple independent ABPP studies. In competitive ABPP of mouse brain membrane proteome, compound JZP-169 (oxadiazolone) at 10 μM selectively targeted ABHD6 without engaging other serine hydrolases, while the chiral oxadiazolone FAAH inhibitors (S-enantiomers 51, 53, 55) showed high selectivity over other serine hydrolases in ABPP experiments [1][2]. Separately, oxadiazolone-capped peptoid-azapeptoid hybrid libraries yielded selective covalent inhibitors of PAFAH1B2, with the oxadiazolone moiety confirmed to react covalently with the active-site serine [3]. More recently, oxadiazolone electrophiles have been genetically encoded for mRNA display-based discovery of covalent cyclic peptide inhibitors targeting S. aureus fluorophosphonate-binding serine hydrolases (FphE), demonstrating potent and covalent inhibition [4]. This body of evidence, spanning small molecules to genetically encoded macrocycles, establishes that the oxadiazolone warhead provides covalent, mechanism-based inhibition with tunable selectivity across the serine hydrolase family. For the target compound, the unsubstituted oxadiazolone NH and 5-bromo-7-azaindole core provide a minimalist scaffold amenable to fragment-based or structure-guided optimization of selectivity.

Activity-based protein profiling Serine hydrolase selectivity Covalent inhibitor Chemical proteomics

High-Impact Research and Industrial Application Scenarios for 5-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2(3H)-one


Fragment-Based Covalent Serine Hydrolase Probe Development Using the Oxadiazolone Warhead

The compound's low molecular weight (281.07 g/mol) and compact structure make it an ideal starting fragment for covalent serine hydrolase inhibitor development. The oxadiazolone warhead provides mechanism-based covalent engagement (validated by ABPP across FAAH, ABHD6, PAFAH1B2, and FphE [1]), while the 5-bromo handle enables rapid parallel synthesis of focused libraries via Suzuki-Miyaura cross-coupling to explore selectivity determinants across the serine hydrolase family. Fragment growing from the 5-position can access the large hydrophobic pocket identified in HNE SAR studies (position 5 tolerates bulky lipophilic groups with retention of IC₅₀ = 15–51 nM [2]), while the oxadiazolone NH remains available for N-substitution to further tune selectivity. This dual derivatization capability—5-position cross-coupling plus N-substitution—provides a two-dimensional SAR matrix from a single fragment starting point, a significant advantage over des-bromo or pre-substituted analogs.

Chemical Biology Probe for Serine Hydrolase Activity-Based Protein Profiling (ABPP)

The unadorned oxadiazolone scaffold, free of bulky N-substituents that could restrict active-site access, is well-suited for conversion into an activity-based probe (ABP) by conjugating a reporter tag (fluorophore, biotin, or alkyne handle) through the 5-bromo position. The precedent for oxadiazolone-based ABPs has been established for S. aureus FphE imaging [3], and the minimalist structure of this compound minimizes steric interference with target engagement while providing a single, unambiguous conjugation site. The covalent mechanism ensures that target labeling persists through SDS-PAGE and proteomic sample processing, enabling robust target identification and selectivity profiling in complex proteomes.

Kinase Inhibitor Scaffold Diversification via 5-Position Cross-Coupling Library Synthesis

Although the oxadiazolone warhead directs the compound toward serine hydrolases, the 7-azaindole core is a privileged kinase inhibitor scaffold. Researchers exploring dual kinase/serine hydrolase pharmacology or seeking to repurpose the core for kinase targeting can exploit the 5-bromo handle for parallel library synthesis. The demonstrated reactivity of 5-bromo-7-azaindoles in Pd-catalyzed sequential triple arylation [4] enables efficient exploration of chemical space at the position corresponding to the kinase hinge-binding region. This contrasts with the 5-fluoro analog used in PB2 inhibitors (KD = 0.11 μM [5]), which cannot be diversified. For kinase-focused programs, the oxadiazolone could optionally be converted to alternative heterocycles through established ring-transformation chemistry, with the 5-bromo handle preserved throughout.

Negative Control Compound for Oxadiazol-2-Amine Kinase Inhibitor Selectivity Profiling

The structural similarity between the target oxadiazolone and the oxadiazol-2-amine COT kinase inhibitor series (PDB 4Y85 [6])—differing only by O vs. NH at the 2-position—makes this compound an ideal negative control for kinase selectivity panels. When the oxadiazol-2-amine analog shows kinase inhibition, testing the oxadiazolone counterpart can confirm whether the activity is scaffold-dependent (both active) or warhead-dependent (only the amine active). This paired-compound approach provides cleaner SAR interpretation than using structurally unrelated negative controls, and the availability of both chemotypes from commercial suppliers facilitates routine inclusion in screening cascades.

Quote Request

Request a Quote for 5-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.